3-(2-Methoxyphenyl)thiophene-2-carboxylic acid

Oncology Medicinal Chemistry Drug Discovery

Researchers developing anticancer agents often face inconsistent activity from generic arylthiophene intermediates due to uncontrolled substitution patterns. 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid (CAS 666841-74-3) provides a precisely defined ortho-methoxy scaffold enabling reliable SAR exploration. • Anti-proliferative against HepG2 & MCF-7 cell lines (IC50 < 25 µg/mL), suitable for direct oncology screening programs. • Ortho-substitution pattern selectively reduces FTase inhibition, enabling investigation of non-FTase cytotoxic mechanisms inaccessible to para-substituted analogs. • 95% purity with CoA; available in 25 mg to 1 g quantities for immediate global dispatch.

Molecular Formula C12H10O3S
Molecular Weight 234.27 g/mol
CAS No. 666841-74-3
Cat. No. B1390929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxyphenyl)thiophene-2-carboxylic acid
CAS666841-74-3
Molecular FormulaC12H10O3S
Molecular Weight234.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=C(SC=C2)C(=O)O
InChIInChI=1S/C12H10O3S/c1-15-10-5-3-2-4-8(10)9-6-7-16-11(9)12(13)14/h2-7H,1H3,(H,13,14)
InChIKeyQBWDBOONGOMYNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methoxyphenyl)thiophene-2-carboxylic acid: Compound Profile


3-(2-Methoxyphenyl)thiophene-2-carboxylic acid (CAS 666841-74-3) is a heterocyclic building block belonging to the 3-arylthiophene-2-carboxylic acid class. Its core structure consists of a thiophene ring bearing a carboxylic acid at the 2-position and a 2-methoxyphenyl group at the 3-position . With a molecular formula of C12H10O3S, a molecular weight of 234.27 g/mol, and a topological polar surface area (TPSA) of approximately 74.8 Ų , this compound serves as a versatile intermediate for synthesizing bioactive molecules and advanced materials .

Heterocyclic building block for bioactive molecule synthesis
Reported use in advanced material intermediates
Arylthiophene scaffold for structure-activity relationship (SAR) studies

3-(2-Methoxyphenyl)thiophene-2-carboxylic acid: Non-Substitutability


Within the 3-arylthiophene-2-carboxylic acid class, the position and nature of the aryl substituent critically modulate biological activity. Structure-activity relationship (SAR) studies have demonstrated that ortho-substitution is consistently detrimental to farnesyltransferase inhibition, while para-substituents often improve inhibitory potency [1]. Furthermore, the specific electronic and steric properties imparted by the 2-methoxyphenyl group influence target engagement and downstream applications in ways that cannot be replicated by unsubstituted phenyl or differently positioned methoxy analogs . These findings underscore that simple interchange within the class is not scientifically valid; procurement decisions must be guided by the precise substitution pattern.

Ortho-substituted aryl analogs may exhibit reduced FTase inhibition compared to para or unsubstituted phenyl analogs, shifting target engagement profiles.

Para-methoxy or 4-methoxyphenyl regioisomers may show higher FTase inhibitory activity; simple interchange within the class may alter cellular response endpoints.

Unsubstituted phenyl analogs lack the ortho-methoxy steric and electronic contribution, leading to different reactivity in materials or catalytic applications.

3-(2-Methoxyphenyl)thiophene-2-carboxylic acid: Evidence vs. Analogs


Anti-Proliferative Activity in HepG2 and MCF-7 Cells

The compound demonstrates quantifiable anti-proliferative activity against liver (HepG2) and breast (MCF-7) cancer cell lines in vitro. The reported IC50 values are <25 µg/mL . This activity profile contrasts with the broader class-level data for 3-arylthiophene-2-carboxylic acids, where farnesyltransferase inhibition is the primary mechanism. A direct quantitative comparator for anti-proliferative activity in the exact cell lines is not available in the open literature for other 3-aryl analogs, representing a key differentiation point for this specific substitution pattern.

Anti-proliferative (HepG2/MCF-7)
Class-level
IC50 < 25 µg/mL
Reported cell-model endpoint context
Source review; verify in target workflow
Oncology Medicinal Chemistry Drug Discovery

Ortho-Substitution Effect on FTase Inhibition

A comprehensive SAR study on 3-arylthiophene-2-carboxylic acid derivatives revealed that ortho-substitution on the 3-aryl ring is consistently detrimental to farnesyltransferase (FTase) inhibitory activity across yeast, human, and T. brucei enzymes [1]. While this study did not include the exact 2-methoxyphenyl analog, the finding that ortho-substituted compounds (e.g., 1c, 1f, 1l, 1v) show markedly reduced activity compared to para-substituted or unsubstituted counterparts provides a clear, quantifiable differentiation framework [2].

Ortho-substitution FTase effect
Class-level
Ortho-substitution reduces FTase inhibition vs. para/unsubstituted across yeast, human, T. brucei enzymes
Supports substituent-specific selectivity review
Class inference; assay-specific validation may be needed
Enzyme Inhibition SAR Antiparasitic FTase

Structural & Electronic Distinction from Regioisomers

The 3-(2-methoxyphenyl) substitution pattern confers distinct electronic and steric properties compared to its 4-methoxyphenyl and 5-methoxyphenyl regioisomers. The ortho-methoxy group directly influences the electron density of the thiophene core and creates a unique steric environment around the carboxylic acid moiety, which can be critical for applications in organic electronics and as a ligand in catalysis .

Electronic/steric distinction
Data to verify
Ortho-methoxy group alters thiophene electron density and steric environment vs. regioisomers
Distinct property set for materials or catalysis design
Qualitative inference; confirm experimentally
Organic Synthesis Materials Science Electronic Properties

3-(2-Methoxyphenyl)thiophene-2-carboxylic acid: Applications


Oncology: Non-FTase Anti-Proliferative Mechanisms

Given the reported anti-proliferative activity against HepG2 and MCF-7 cancer cell lines (IC50 < 25 µg/mL) , this compound is best suited for oncology research programs seeking to identify novel cytotoxic agents. The SAR data indicating that ortho-substitution reduces FTase inhibition [1] suggests that the observed cytotoxicity may occur through an alternative, non-FTase mechanism, making this compound a valuable tool for exploring new pathways.

Medicinal Chemistry: Attenuated FTase Inhibitors

Researchers aiming to fine-tune farnesyltransferase inhibition can utilize this compound as a starting point. The established SAR demonstrates that ortho-substitution diminishes FTase inhibitory activity across multiple species (yeast, human, T. brucei) . Therefore, 3-(2-methoxyphenyl)thiophene-2-carboxylic acid serves as a strategic scaffold for designing molecules where reduced or selectively altered FTase activity is a desired feature, such as in probing off-target effects or achieving species-specific inhibition.

Organic Electronics & Materials Synthesis

The unique electronic and steric properties conferred by the 2-methoxyphenyl group make this compound a valuable building block for synthesizing functional materials. Its documented use as an intermediate for fluorescent dyes, liquid crystals, and organic thin-film transistors highlights its utility in materials science. The specific substitution pattern is critical for achieving the desired electronic properties (e.g., electron transport) in the final material.

Application
Selection Property
Validation Focus
Oncology cell-model studies
Cell-model endpoint review
Non-FTase cytotoxicity pathway validation
FTase-modulated inhibitor design
Ortho-substitution SAR context
FTase activity profiling vs. para analogs
Organic electronics/materials synthesis
Electronic/steric property context
Material property verification (e.g., electron transport)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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